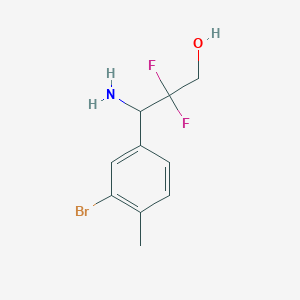
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL is a complex organic compound characterized by the presence of amino, bromo, methyl, and difluoropropanol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of methyl 3-amino-3-(3-bromo-4-methylphenyl)propanoate with o-tolylboronic acid in the presence of a palladium catalyst (PdCl2(dppf)) and potassium carbonate (K2CO3) in a dioxane-water mixture under a nitrogen atmosphere. The reaction mixture is heated to 110°C in a microwave for one hour .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes ensuring the availability of raw materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the bromo group may yield methylphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and bromo groups may participate in binding interactions, while the difluoropropanol moiety may influence the compound’s overall polarity and solubility. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile: This compound has a nitrile group instead of the difluoropropanol moiety.
3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid: This compound has a carboxylic acid group instead of the difluoropropanol moiety.
Uniqueness
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL is unique due to the presence of the difluoropropanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H12BrF2NO |
|---|---|
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
3-amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C10H12BrF2NO/c1-6-2-3-7(4-8(6)11)9(14)10(12,13)5-15/h2-4,9,15H,5,14H2,1H3 |
Clave InChI |
BNXWRQFBVOHUOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(CO)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)
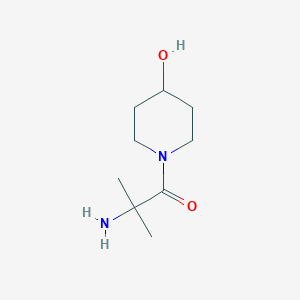
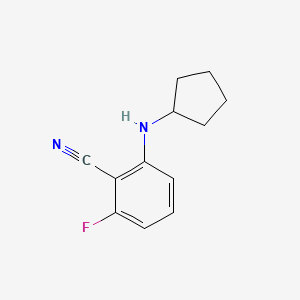
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
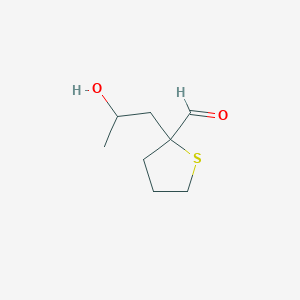
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
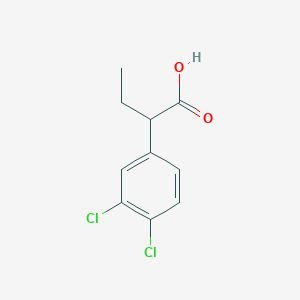
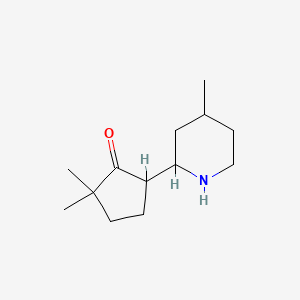
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)
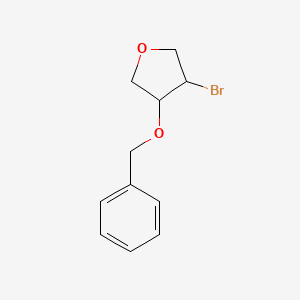
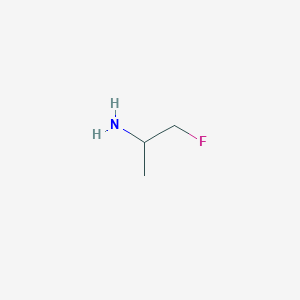
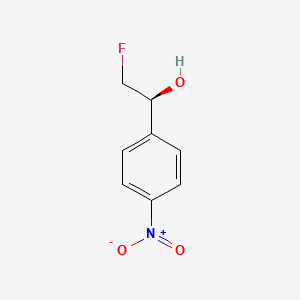
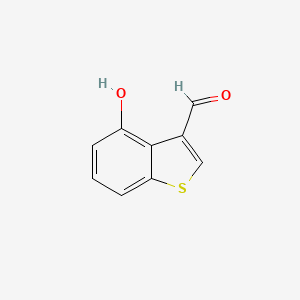
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
